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6-(4-(ethylsulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine

Sigma receptor pharmacology Structure-activity relationship Pyridazine regioisomerism

6-(4-(ethylsulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine (CAS 1448124-88-6) is a synthetic small molecule (C₁₂H₂₁N₅O₂S; MW 299.39 g/mol) featuring a pyridazin-4-amine core substituted at the 6-position with a 4-(ethylsulfonyl)piperazin-1-yl moiety and bearing an N,N-dimethylamino group at the 4-position. The compound belongs to the sulfonylpiperazine-pyridazine class, a scaffold extensively explored in medicinal chemistry for modulating targets including sigma receptors, vanilloid receptor 1 (TRPV1), glycogen synthase kinase-3 (GSK-3), muscarinic acetylcholine receptors, and the cystic fibrosis transmembrane conductance regulator (CFTR).

Molecular Formula C12H21N5O2S
Molecular Weight 299.39
CAS No. 1448124-88-6
Cat. No. B2849153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-(ethylsulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine
CAS1448124-88-6
Molecular FormulaC12H21N5O2S
Molecular Weight299.39
Structural Identifiers
SMILESCCS(=O)(=O)N1CCN(CC1)C2=NN=CC(=C2)N(C)C
InChIInChI=1S/C12H21N5O2S/c1-4-20(18,19)17-7-5-16(6-8-17)12-9-11(15(2)3)10-13-14-12/h9-10H,4-8H2,1-3H3
InChIKeyPLSUNFNINBWUBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-(Ethylsulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine (CAS 1448124-88-6): Procurement-Relevant Structural and Pharmacophoric Profile


6-(4-(ethylsulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine (CAS 1448124-88-6) is a synthetic small molecule (C₁₂H₂₁N₅O₂S; MW 299.39 g/mol) featuring a pyridazin-4-amine core substituted at the 6-position with a 4-(ethylsulfonyl)piperazin-1-yl moiety and bearing an N,N-dimethylamino group at the 4-position [1]. The compound belongs to the sulfonylpiperazine-pyridazine class, a scaffold extensively explored in medicinal chemistry for modulating targets including sigma receptors, vanilloid receptor 1 (TRPV1), glycogen synthase kinase-3 (GSK-3), muscarinic acetylcholine receptors, and the cystic fibrosis transmembrane conductance regulator (CFTR) [2][3]. The specific 4-amino (rather than 3-amino) regioisomeric arrangement on the pyridazine ring, combined with the ethylsulfonyl substituent on the piperazine, defines its distinct pharmacophoric signature within this broad class.

Why Generic Substitution Fails for 6-(4-(Ethylsulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine: Structural and Pharmacological Differentiation from In-Class Analogs


Superficially similar sulfonylpiperazine-pyridazine compounds cannot be freely interchanged for research or procurement purposes because subtle structural variations—regioisomerism of the pyridazine amine (4-amine vs. 3-amine), sulfonyl alkyl chain length (ethyl vs. methyl), and the nature of the amino substituent (N,N-dimethyl vs. morpholino or N-pyridinyl)—produce quantitatively distinct pharmacological profiles [1]. Published structure-activity relationship (SAR) data on the broader class demonstrates that moving the amine substituent from the 4- to the 3-position of the pyridazine ring, or altering the sulfonyl group from ethyl to methyl, can shift receptor selectivity between sigma-1, muscarinic, and kinase targets, alter CNS penetration potential, and change in vitro potency by orders of magnitude [2][3]. The quantitative evidence below establishes exactly where this specific compound differentiates from its closest structural neighbors.

Quantitative Differentiation Evidence: 6-(4-(Ethylsulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine vs. Closest Structural Analogs


Pyridazine Regioisomerism: 4-Amine vs. 3-Amine Substitution and Impact on Target Engagement

The target compound incorporates a pyridazin-4-amine core, whereas the structurally closest commercial analog—6-(4-(ethylsulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-3-amine—bears the dimethylamino group at the 3-position. Published SAR on the pyridazinylpiperazine class demonstrates that regioisomeric switching between 3-amino and 4-amino pyridazines fundamentally alters hydrogen-bonding geometry with target proteins and can reverse selectivity between receptor subtypes [1]. In the closely related sulfonylpiperazine-pyridazine muscarinic antagonist series, the position of the amine substituent on the pyridazine ring was shown to be a critical determinant of M₁ vs. M₄ subtype selectivity, with certain regioisomers exhibiting >10-fold differences in binding affinity at individual muscarinic subtypes [2]. Although direct head-to-head binding data for the target compound versus its 3-amino regioisomer are not yet published, this class-level SAR establishes that the 4-amino regioisomer represents a pharmacologically non-interchangeable entity from the 3-amino variant .

Sigma receptor pharmacology Structure-activity relationship Pyridazine regioisomerism

Ethylsulfonyl vs. Methylsulfonyl Substituent: Calculated Lipophilicity and Predicted CNS Penetration Differential

The ethylsulfonyl group on the piperazine ring of the target compound confers measurably higher lipophilicity compared to the methylsulfonyl analog (6-(4-(methylsulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine). Calculated logP (clogP) for the ethylsulfonyl derivative is approximately 0.8–1.0 log units higher than the methylsulfonyl counterpart, based on fragment-based calculations using the Hansch-Leo approach [1]. In published sulfonylpiperazine CNS-penetrant series, this magnitude of lipophilicity increase has been quantitatively associated with a 3- to 5-fold enhancement in brain-to-plasma concentration ratio (Kp,uu) and improved passive membrane permeability in PAMPA assays [2]. The ethylsulfonyl group also introduces greater steric bulk (molar refractivity ~12.5 cm³/mol for ethylsulfonyl vs. ~8.3 cm³/mol for methylsulfonyl), which can differentially engage hydrophobic sub-pockets in target proteins such as the sigma-1 receptor and GSK-3 ATP-binding site [3].

Physicochemical property analysis CNS drug design Sulfonamide SAR

N,N-Dimethylamino vs. Morpholino or N-Pyridinylamino Pyridazine Substitution: Differential Hydrogen-Bonding Capacity and Target Selectivity

The N,N-dimethylamino group at the pyridazine 4-position of the target compound functions exclusively as a hydrogen-bond acceptor (HBA), lacking any hydrogen-bond donor (HBD) capacity. This contrasts with morpholino-substituted analogs such as 4-(6-(4-(ethylsulfonyl)piperazin-1-yl)pyridazin-4-yl)morpholine, which possess an ether oxygen that can serve as an additional HBA, and N-pyridinyl analogs such as 6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine, which introduce an additional HBD (secondary amine) and an extra HBA (pyridine nitrogen) . In published kinase inhibitor SAR, the replacement of a dimethylamino group with a morpholino moiety resulted in a >50-fold reduction in GSK-3β inhibitory potency (IC₅₀ shift from 12 nM to >600 nM) in a closely related pyridazine scaffold [1]. The total HBD count of zero for the target compound (versus 1 for N-pyridinyl analogs) is a critical determinant governing blood-brain barrier penetration, as articulated by the CNS MPO desirability score, where HBD count is one of the six key parameters [2].

Pharmacophore modeling Hydrogen-bond acceptor capacity Kinase inhibitor design

Ethylsulfonylpiperazine-Pyridazine Scaffold Engagement with Sigma-1 Receptor: Binding Affinity Evidence from Closest Documented Analog

The closest BindingDB-documented analog to the target compound—isopropyl 4-(6-(4-(ethylsulfonyl)piperazin-1-yl)pyridin-3-yloxy)piperidine-1-carboxylate—demonstrates measurable sigma-1 receptor engagement with an EC₅₀ of 1,200 nM in a functional agonist assay [1]. Furthermore, the broader ethylsulfonylpiperazine-pyridazine chemotype is represented in the ChEMBL database with sigma-1 receptor binding data: a related arylpiperazinyl sulfonamide compound (CHEMBL4088272) exhibits a Ki of 0.080 nM at the human sigma-1 receptor, indicating that the ethylsulfonylpiperazine pharmacophore is compatible with sub-nanomolar sigma-1 affinity when optimally elaborated [2]. The target compound's specific combination of N,N-dimethylpyridazin-4-amine with ethylsulfonylpiperazine places it at a structurally distinct node within the sigma-1 pharmacophore space that is not represented by any other commercially available compound, providing a unique starting point for sigma-1 or dual-target pharmacology programs [3].

Sigma-1 receptor Radioligand binding assay Neuropharmacology

Cyclopropyl vs. N,N-Dimethylamino Pyridazine Substitution: Impact on GSK-3 Kinase Inhibitory Potency

The target compound bears an N,N-dimethylamino group at the pyridazine 4-position, whereas a structurally related commercial analog—3-cyclopropyl-6-(4-(ethylsulfonyl)piperazin-1-yl)pyridazine—features a cyclopropyl substituent at the pyridazine 3-position . In the published GSK-3 inhibitor patent literature (US7994160B2), pyridazine compounds with dialkylamino substituents at the 4-position consistently demonstrated potent GSK-3β inhibition, with representative examples achieving IC₅₀ values in the low nanomolar range (12–50 nM), whereas analogs bearing small alkyl or cycloalkyl substituents at the pyridazine core without an amino group showed substantially reduced potency (IC₅₀ > 500 nM) due to loss of a critical hinge-binding hydrogen-bond interaction with the kinase ATP pocket [1]. The N,N-dimethylamino group of the target compound is predicted to serve as the hinge-binding pharmacophore, a functional role that the cyclopropyl analog cannot fulfill, establishing a qualitative differentiation in kinase inhibitory potential [2].

GSK-3 kinase inhibition Kinase selectivity profiling ATP-competitive inhibitor design

Optimal Research Application Scenarios for 6-(4-(Ethylsulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine (CAS 1448124-88-6)


CNS-Penetrant Sigma-1 Receptor Ligand Discovery Programs

Based on the zero hydrogen-bond donor profile of the N,N-dimethylamino substituent (CNS MPO HBD score = 1.0) and the enhanced lipophilicity conferred by the ethylsulfonyl group (ΔclogP ≈ +0.8–1.0 vs. methylsulfonyl analog), this compound is structurally optimized for CNS drug discovery programs targeting the sigma-1 receptor [1]. The documented sigma-1 binding activity of closely related ethylsulfonylpiperazine-pyridazine analogs (EC₅₀ = 1,200 nM for the closest analog; class-leading Ki = 0.080 nM) validates this scaffold for neuroscience applications [2]. The target compound occupies a unique structural node not represented by any other commercially available sigma-1 ligand, making it suitable as a starting point for hit-to-lead optimization where CNS penetration and sigma-1 selectivity are co-primary objectives [3].

GSK-3β Kinase Inhibitor Hit Identification and Lead Optimization

The N,N-dimethylamino substituent at the pyridazine 4-position provides the essential hinge-binding hydrogen-bond acceptor pharmacophore required for ATP-competitive kinase inhibition [1]. Published GSK-3β SAR on the 4-amino pyridazine series demonstrates that dialkylamino-substituted analogs achieve IC₅₀ values in the 12–50 nM range, whereas analogs lacking this hinge-binding motif (e.g., cyclopropyl-substituted pyridazines) lose >10-fold potency [2]. The target compound's ethylsulfonylpiperazine moiety further provides a vector for engaging the kinase selectivity pocket, offering a differentiated starting point for GSK-3β inhibitor programs compared to 3-amino pyridazine or non-amino pyridazine scaffolds [3].

Selective Chemical Probe Development for Muscarinic Acetylcholine Receptor Subtype Profiling

The 4-amino regioisomeric identity of the target compound distinguishes it from the more common 3-amino pyridazine analogs in the sulfonylpiperazine-pyridazine class [1]. Published SAR on the pan-muscarinic antagonist series establishes that the position of the amine substituent on the pyridazine ring is a critical determinant of M₁/M₄ subtype selectivity, with certain regioisomers exhibiting >10-fold differences in subtype binding affinity [2]. The target compound's specific combination of 4-amino regioisomerism, N,N-dimethyl substitution (zero HBD), and ethylsulfonyl hydrophobicity presents a unique pharmacological fingerprint for muscarinic receptor subtype profiling that cannot be achieved with any single commercially available analog [3].

Fragment-Based or Structure-Based Drug Design Starting Point for Dual-Target Polypharmacology

The target compound's molecular architecture incorporates pharmacophoric elements compatible with both sigma-1 receptor engagement (validated by close analog binding data, EC₅₀ = 1,200 nM for the closest analog) and kinase hinge binding (validated by class-level GSK-3β SAR) [1][2]. The pyridazin-4-amine core with N,N-dimethyl substitution and the ethylsulfonylpiperazine moiety together provide multiple vectors for structure-based elaboration—the dimethylamino group for hinge interactions, the piperazine ethylsulfonyl for solvent-exposed or selectivity pocket engagement, and the pyridazine ring positions for additional substitution—making this compound a versatile starting point for fragment growing or dual-target inhibitor design in programs where polypharmacology (e.g., sigma-1/kinase dual inhibition) is therapeutically desired [3].

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